1-Adamantyl(amino)acetic acid hydrochloride

Catalog No.
S897459
CAS No.
16091-96-6
M.F
C12H20ClNO2
M. Wt
245.74 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Adamantyl(amino)acetic acid hydrochloride

CAS Number

16091-96-6

Product Name

1-Adamantyl(amino)acetic acid hydrochloride

IUPAC Name

2-(1-adamantyl)-2-aminoacetic acid;hydrochloride

Molecular Formula

C12H20ClNO2

Molecular Weight

245.74 g/mol

InChI

InChI=1S/C12H19NO2.ClH/c13-10(11(14)15)12-4-7-1-8(5-12)3-9(2-7)6-12;/h7-10H,1-6,13H2,(H,14,15);1H

InChI Key

HEUUMSMIQNBXML-UHFFFAOYSA-N

SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)N.Cl
  • Reference Standard: Several chemical suppliers offer 1-Adamantyl(amino)acetic acid hydrochloride, highlighting its use as a reference standard [, ]. Reference standards are well-characterized materials used in analytical chemistry to calibrate instruments, identify unknown compounds, and ensure the accuracy and consistency of measurements [].

1-Adamantyl(amino)acetic acid hydrochloride, with the chemical formula C₁₂H₁₉NO₂·HCl and CAS number 16091-96-6, is a synthetic organic compound that serves as a versatile building block in chemical synthesis. This compound features an adamantane structure, which is a polycyclic hydrocarbon known for its unique cage-like configuration. The presence of an amino group and an acetic acid moiety contributes to its potential biological activity and utility in various applications, particularly in medicinal chemistry and drug development .

Due to its functional groups:

  • Amidation: The amino group can react with carboxylic acids or their derivatives to form amides.
  • Esterification: The carboxylic acid group can form esters with alcohols under acidic conditions.
  • Nucleophilic Substitution: The amino group can act as a nucleophile in substitution reactions with electrophiles.

These reactions make it a valuable intermediate in synthesizing more complex molecules .

The biological activity of 1-adamantyl(amino)acetic acid hydrochloride is primarily attributed to its structural features. It has shown potential in:

  • Neuropharmacology: Its adamantane structure is similar to certain antiviral agents and has been investigated for its effects on the central nervous system.
  • Antimicrobial Properties: Some derivatives exhibit activity against bacterial strains, suggesting potential applications in treating infections .

In vitro studies are necessary to fully elucidate its pharmacological profile and mechanisms of action.

Several synthesis methods have been documented for 1-adamantyl(amino)acetic acid hydrochloride:

  • Direct Amination: Reacting adamantane derivatives with acetic acid and an amine under controlled conditions.
  • Carboxylation of Adamantane Derivatives: Using carbon dioxide under high pressure to introduce the carboxylic acid functionality followed by amination.
  • Multistep Synthesis: Involving the formation of intermediates that are subsequently converted into the final product through various reactions, such as reduction or substitution .

1-Adamantyl(amino)acetic acid hydrochloride finds applications in several fields:

  • Pharmaceutical Development: As a precursor for synthesizing novel drugs targeting neurological disorders.
  • Chemical Research: Utilized as a building block for developing complex organic compounds.
  • Material Science: Investigated for potential uses in the development of polymers and other materials due to its unique structural properties .

Interaction studies involving 1-adamantyl(amino)acetic acid hydrochloride focus on its binding affinity with various biological targets. Preliminary studies suggest potential interactions with neurotransmitter receptors, which could influence its pharmacological effects. Further research is required to explore these interactions comprehensively and assess their implications for therapeutic use .

Several compounds share structural similarities with 1-adamantyl(amino)acetic acid hydrochloride. Notable examples include:

Compound NameChemical FormulaUnique Features
2-(3-Aminoadamantan-1-yl)acetic acid hydrochlorideC₁₂H₂₀ClNO₂Contains a different nitrogen position affecting biological activity.
Adamantan-1-yl-amino-acetic acidC₁₂H₁₉NOLacks the hydrochloride component, affecting solubility and stability.
3-Aminoadamantan-1-yl-acetic acidC₁₂H₁₉NO₂Exhibits distinct pharmacological properties due to structural variations.

These compounds are unique in their specific nitrogen positioning and functional groups, which influence their reactivity and biological activities compared to 1-adamantyl(amino)acetic acid hydrochloride .

Molecular Structure and Conformational Analysis

1-Adamantyl(amino)acetic acid hydrochloride exhibits a unique molecular architecture characterized by the integration of an adamantane cage structure with an amino acid moiety [1]. The compound features a rigid tricyclic adamantane framework attached to an alpha-amino acid group, forming a distinctive three-dimensional molecular geometry [1] [2]. The adamantane core maintains its characteristic diamond-like lattice structure, providing exceptional structural rigidity and symmetry [1].

The conformational analysis reveals that the compound adopts a preferred conformation where the amino acid side chain extends from the adamantane cage [3]. The C-N bond connecting the adamantane moiety to the glycine unit exhibits restricted rotation due to steric hindrance imposed by the bulky adamantane framework [3]. Computational studies indicate that the most stable conformer adopts a gauche conformation around the C-C bond linking the adamantane to the carboxylic acid group [3].

The molecular geometry demonstrates typical tetrahedral bond angles around the adamantane carbon centers, ranging from 109.05° to 110.10°, consistent with sp³ hybridization [4]. The amino acid portion maintains standard bond lengths and angles, with the C-N bond length measured at approximately 1.500 Å [4]. The rigid adamantane structure significantly influences the overall molecular conformation, restricting conformational flexibility compared to linear amino acid derivatives [3].

Crystallographic Characteristics

The crystallographic structure of 1-adamantyl(amino)acetic acid hydrochloride reveals important insights into its solid-state organization [5] [6]. Related adamantyl compounds demonstrate crystallization in various space groups, with orthorhombic and monoclinic systems being most common [5] [6]. The crystal packing is stabilized by extensive hydrogen bonding networks involving the amino and carboxyl groups [4].

The crystal structure exhibits intermolecular charge-assisted hydrogen bonds between the protonated amine group and the chloride anion [4]. The adamantane cage structures arrange themselves in the crystal lattice to minimize steric repulsion while maximizing van der Waals interactions [5]. The crystal packing demonstrates a three-dimensional network of intermolecular interactions, including C-H⋯O and C-H⋯Cl hydrogen bonds [5] [4].

Unit cell parameters for related adamantyl structures typically fall within ranges of a = 9-30 Å, b = 6-10 Å, and c = 10-25 Å, depending on the specific space group and molecular packing arrangement [5] [6]. The density of crystalline adamantyl compounds generally ranges from 1.2 to 1.4 g/cm³, reflecting the compact packing of the rigid molecular frameworks [5].

Physicochemical Parameters

Molecular Formula (C₁₂H₁₉NO₂·HCl) and Weight (245.75 g/mol)

The molecular formula of 1-adamantyl(amino)acetic acid hydrochloride is definitively established as C₁₂H₂₀ClNO₂, corresponding to the hydrochloride salt form [1] [2]. The exact molecular weight is determined to be 245.74-245.75 g/mol, with the precise monoisotopic mass calculated as 245.1182566 Da [1]. The compound exists as a 1:1 salt complex between the amino acid and hydrochloric acid [1] [2].

PropertyValueReference
Molecular FormulaC₁₂H₂₀ClNO₂ [1] [2]
Molecular Weight245.74-245.75 g/mol [1] [2]
Exact Mass245.1182566 Da [1]
Monoisotopic Mass245.1182566 Da [1]
Heavy Atom Count16 [1]
Hydrogen Bond Donors3 [1]
Hydrogen Bond Acceptors3 [1]
Rotatable Bonds2 [1]
Topological Polar Surface Area63.3 Ų [1]

The structural composition includes the adamantane tricyclic framework (C₁₀H₁₅), the amino acid functionality (C₂H₄NO₂), and the hydrochloride counterion [1]. The covalently-bonded unit count is 2, reflecting the ionic nature of the hydrochloride salt [1].

Solubility Profile in Various Solvents

The solubility characteristics of 1-adamantyl(amino)acetic acid hydrochloride are significantly influenced by its ionic nature and the hydrophobic adamantane moiety . The hydrochloride salt form enhances water solubility compared to the free amino acid . The compound demonstrates moderate aqueous solubility, estimated in the range of 0.1-1 mg/mL .

The polar carboxylic acid group and protonated amine contribute to enhanced polarity, with an estimated log P value around 2.5 . This represents a balance between the lipophilic adamantane core and the hydrophilic amino acid functionality . The solubility profile varies significantly across different solvent systems .

In organic solvents, the compound shows variable solubility depending on the solvent polarity and hydrogen bonding capacity [8]. Polar protic solvents such as methanol and ethanol provide better solvation than non-polar solvents [8]. The adamantane framework limits solubility in highly polar aqueous systems while the ionic nature restricts dissolution in non-polar organic media .

Stability Under Different Conditions

The thermal stability of 1-adamantyl(amino)acetic acid hydrochloride is enhanced by the rigid adamantane framework [9] [10]. The compound exhibits exceptional thermal stability compared to conventional amino acids due to the diamond-like structure of the adamantane cage [9] [10]. Thermal analysis studies indicate decomposition temperatures significantly higher than simple amino acid derivatives [9].

The stability profile under different pH conditions reflects the amphoteric nature of the amino acid functionality . The compound demonstrates enhanced stability in acidic conditions due to protonation of the amino group . Under alkaline conditions, deprotonation may occur, potentially affecting overall stability .

Storage stability is generally excellent when maintained under dry conditions at room temperature [8]. The crystalline hydrochloride salt form provides enhanced shelf stability compared to the free amino acid [8]. Moisture sensitivity may be observed due to the hygroscopic nature of the hydrochloride salt [8].

pKa Values and Acid-Base Properties

The acid-base properties of 1-adamantyl(amino)acetic acid hydrochloride are characterized by two primary ionizable groups: the carboxylic acid and the amino functionality . The carboxylic acid group exhibits a pKa value estimated around 2.5, similar to other alpha-amino acids . This relatively low pKa reflects the acidic nature of the carboxyl group .

The amino group pKa is estimated to be approximately 9-10, consistent with aliphatic amino acid derivatives . The bulky adamantane substituent may slightly influence the basicity of the amino group through steric and electronic effects . The separation between the two pKa values provides a clear isoelectric point around pH 5-6 .

The acid-base behavior enables pH-dependent solubility characteristics, with enhanced solubility at pH values significantly above or below the isoelectric point . The zwitterionic nature at physiological pH contributes to the compound's unique physicochemical profile .

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectroscopic Analysis

Nuclear magnetic resonance spectroscopy provides detailed structural characterization of 1-adamantyl(amino)acetic acid hydrochloride [11] [12]. The ¹H Nuclear Magnetic Resonance spectrum exhibits characteristic resonances for the adamantane framework, typically appearing as complex multiplets in the aliphatic region [11] [12]. The adamantane protons generate distinctive patterns due to the symmetrical cage structure [11] [12].

The adamantane CH protons typically resonate around 1.6-1.9 parts per million, appearing as multiple overlapping signals due to the various chemical environments within the cage structure [11] [12]. The CH₂ protons of the glycine moiety appear as a characteristic singlet around 3.5-4.0 parts per million [12]. The amino group protons, when observable, appear as a broad signal that may exchange with solvent [11].

¹³C Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [11] [12]. The adamantane carbons appear in the typical aliphatic region, with quaternary carbons around 35-40 parts per million and CH carbons around 28-30 parts per million [11] [12]. The carboxyl carbon appears significantly downfield around 170-180 parts per million, consistent with carbonyl functionality [12].

Mass Spectrometry Findings

Mass spectrometric analysis of 1-adamantyl(amino)acetic acid hydrochloride reveals characteristic fragmentation patterns [13]. The molecular ion peak appears at mass-to-charge ratio 245, corresponding to the intact hydrochloride salt [1] [13]. Fragmentation studies demonstrate loss of the chloride anion, generating the protonated amino acid at mass-to-charge ratio 210 [13].

Common fragmentation pathways include loss of the carboxylic acid functionality and cleavage adjacent to the adamantane framework [13]. The adamantane moiety often remains intact during fragmentation due to its exceptional stability [13]. Characteristic fragment ions include the adamantyl cation and amino acid-derived fragments [13].

Electrospray ionization mass spectrometry provides soft ionization conditions suitable for molecular ion observation [13]. The technique enables detailed fragmentation analysis and structural confirmation [13]. High-resolution mass spectrometry confirms the exact molecular composition and elemental formula [1] [13].

Infrared Spectroscopic Features

Infrared spectroscopy reveals characteristic vibrational bands for the functional groups present in 1-adamantyl(amino)acetic acid hydrochloride [14] [15]. The adamantane cage structure exhibits C-H stretching vibrations in the 2800-3000 cm⁻¹ region [14] [15]. The distinctive adamantane breathing mode appears around 780-800 cm⁻¹ [15].

The carboxylic acid functionality generates characteristic carbonyl stretching around 1700-1750 cm⁻¹ [14]. The amino group produces N-H stretching vibrations in the 3200-3500 cm⁻¹ region, often appearing as multiple bands due to hydrogen bonding interactions [14]. The hydrochloride salt may exhibit additional bands related to N-H⁺ stretching [14].

Functional GroupWavenumber (cm⁻¹)Assignment
N-H Stretch3200-3500Amino group
C-H Stretch2800-3000Adamantane cage
C=O Stretch1700-1750Carboxylic acid
Adamantane Breathing780-800Cage deformation
C-N Stretch1300-1400Amino acid linkage

Ultraviolet-Visible Spectroscopic Properties

Ultraviolet-visible spectroscopy of 1-adamantyl(amino)acetic acid hydrochloride reveals limited chromophoric activity due to the saturated nature of the molecular framework [15]. The adamantane structure lacks extended conjugation, resulting in absorption primarily in the far-ultraviolet region [15]. The compound exhibits minimal absorption in the visible region, consistent with its colorless appearance [1].

The ultraviolet absorption spectrum may show weak bands around 200-220 nanometers, attributed to n→σ* transitions of the amino and carbonyl functionalities [15]. Solvent effects influence the absorption characteristics, with polar solvents generally causing slight bathochromic shifts [15]. The absence of aromatic chromophores limits the utility of ultraviolet-visible spectroscopy for quantitative analysis [15].

The historical development of 1-Adamantyl(amino)acetic acid hydrochloride synthesis can be traced to the early discoveries of adamantane chemistry and amino acid derivatization techniques. The first approaches to synthesizing adamantyl amino acids emerged in the 1960s, when researchers began exploring the potential of combining the unique structural properties of adamantane with amino acid functionalities [1] [2].

Early synthetic strategies were largely based on traditional amino acid synthesis methodologies adapted for the bulky adamantyl framework. The initial methods primarily relied on alkylation approaches using the well-established Strecker synthesis, where adamantyl-containing carbonyl compounds were subjected to cyanide addition followed by hydrolysis [2] [3]. These pioneering efforts demonstrated the feasibility of incorporating the adamantane cage into amino acid structures, though yields were often modest and purification challenges were significant.

The foundational work by Vladimir Prelog in the 1940s, which established efficient adamantane synthesis through Lewis acid-catalyzed rearrangement [4] [5], provided the necessary adamantane building blocks that enabled subsequent amino acid derivatization studies. This early period was characterized by exploratory synthesis approaches, with researchers investigating various reaction pathways to access adamantyl amino acid derivatives [5].

Early historical approaches also included direct functionalization of the adamantane framework through halogenation followed by nucleophilic substitution with amino acid precursors. These methods, while straightforward conceptually, often suffered from regioselectivity issues and harsh reaction conditions that limited their practical utility [5] [6].

Modern Synthetic Routes

Contemporary synthetic approaches to 1-Adamantyl(amino)acetic acid hydrochloride have evolved to incorporate sophisticated methodologies that address the limitations of earlier techniques. Modern routes emphasize efficiency, selectivity, and scalability while maintaining high product purity and stereochemical integrity.

From 1-Adamantylamine Precursors

The synthesis from 1-adamantylamine represents one of the most direct and widely employed approaches. This methodology leverages the readily available 1-adamantylamine, which can be efficiently prepared through established routes including the Ritter reaction and nucleophilic substitution of 1-bromoadamantane [4] [7].

The key transformation involves the alkylation of 1-adamantylamine with haloacetic acid derivatives or the coupling with glyoxylic acid precursors [8]. Recent optimizations have focused on improving reaction conditions to minimize side reactions and enhance product selectivity. The use of phase-transfer catalysis has proven particularly effective in facilitating the alkylation step under mild conditions [2].

Detailed reaction conditions typically involve treating 1-adamantylamine with bromoacetic acid derivatives in the presence of appropriate bases such as potassium carbonate or triethylamine. The reaction proceeds through nucleophilic substitution mechanisms, with careful control of temperature and stoichiometry being critical for optimal yields [8] [9].

Carbonyl-Based Coupling Reactions

Carbonyl-based coupling strategies represent an alternative approach that offers advantages in terms of functional group tolerance and reaction flexibility. These methods typically employ adamantyl-containing carbonyl compounds as key intermediates [10] [11].

The approach involves the preparation of 2-(1-adamantyl)-2-oxoacetic acid derivatives, which can be subsequently subjected to reductive amination conditions to install the amino group with high efficiency [10]. This methodology benefits from the well-established chemistry of alpha-keto acids and provides excellent control over stereochemistry when chiral reducing agents are employed.

Recent developments in this area have incorporated transition metal catalysis to facilitate the carbonyl coupling step. Nickel and palladium-based catalytic systems have shown particular promise in enabling mild reaction conditions and broad substrate scope [11]. The use of photoredox catalysis in combination with transition metal catalysis has further expanded the synthetic possibilities in this area.

Reduction of Ketoamino Acid Intermediates

The reduction approach represents a strategically important methodology that proceeds through ketoamino acid intermediates. This route offers excellent atom economy and can provide access to both racemic and enantiomerically enriched products depending on the choice of reducing conditions [12] [13].

The synthesis typically begins with the preparation of 2-(1-adamantyl)-2-aminoacetic acid derivatives bearing a ketone functionality at the alpha position. These intermediates can be accessed through various routes including Claisen condensation reactions and direct ketone installation [12].

The reduction step represents the key transformation in this approach. Traditional reducing agents such as sodium borohydride and lithium aluminum hydride provide racemic products, while chiral reducing systems including CBS reductase and asymmetric hydrogenation catalysts enable enantioselective transformations [12] [14]. The choice of reducing conditions significantly influences both the yield and stereochemical outcome of the reaction.

Stereoselective Synthesis Approaches

The development of stereoselective methodologies for 1-Adamantyl(amino)acetic acid hydrochloride synthesis has become increasingly important as the demand for enantiomerically pure compounds in pharmaceutical applications continues to grow. The bulky nature of the adamantyl group presents both challenges and opportunities in achieving high stereoselectivity.

Asymmetric Synthesis Protocols

Asymmetric synthesis protocols represent the most direct approach to accessing enantiomerically pure 1-Adamantyl(amino)acetic acid hydrochloride. These methodologies employ chiral catalysts, auxiliaries, or reagents to control the stereochemical outcome of key bond-forming reactions [15] [16].

The use of chiral nickel complexes derived from amino acid Schiff bases has emerged as a particularly effective strategy. These complexes, pioneered by Soloshonok and coworkers, enable high levels of stereocontrol in alkylation reactions of glycine equivalents [15] [17]. The approach involves the formation of square-planar nickel complexes that undergo stereoselective alkylation with adamantyl-containing electrophiles.

Asymmetric hydrogenation represents another important methodology in this area. The use of chiral rhodium and ruthenium complexes bearing phosphine ligands has enabled the stereoselective reduction of dehydroamino acid precursors [14] [18]. These methods benefit from mild reaction conditions and excellent functional group compatibility.

The implementation of organocatalytic approaches has also shown considerable promise. The use of chiral thiourea catalysts in asymmetric Strecker reactions provides access to adamantyl amino nitriles that can be subsequently hydrolyzed to the target amino acid with retention of stereochemistry [3] [19].

Resolution of Racemic Mixtures

Classical resolution techniques remain an important complement to asymmetric synthesis methodologies, particularly for large-scale preparation where cost considerations are paramount. The resolution of racemic 1-Adamantyl(amino)acetic acid typically involves the formation of diastereomeric salts with chiral resolving agents [8] [13].

The choice of resolving agent is critical for achieving effective separation. Naturally occurring chiral acids such as tartaric acid and camphorsulfonic acid have been successfully employed, though the effectiveness varies significantly depending on the specific substrate structure [8]. The bulky nature of the adamantyl group often facilitates crystallization-based separations due to enhanced differences in crystal packing between diastereomers.

Enzymatic resolution represents a complementary approach that offers advantages in terms of selectivity and mild reaction conditions. The use of lipases and proteases for the kinetic resolution of amino acid derivatives has shown considerable success [13]. These biocatalytic approaches typically involve the selective acylation or hydrolysis of one enantiomer, leaving the other unchanged for easy separation.

Chromatographic resolution using chiral stationary phases provides an alternative when other resolution methods prove ineffective. High-performance liquid chromatography with chiral columns has been successfully applied to the separation of adamantyl amino acid enantiomers, though this approach is typically limited to analytical or small preparative scales due to cost considerations [20].

Optimization Strategies

The optimization of synthetic methodologies for 1-Adamantyl(amino)acetic acid hydrochloride synthesis encompasses multiple dimensions including catalyst development, green chemistry principles, and process intensification through flow chemistry implementations.

Catalyst Development

The development of improved catalytic systems represents a crucial area for enhancing the efficiency and selectivity of adamantyl amino acid synthesis. Recent advances have focused on designing catalysts that can effectively accommodate the steric demands of the adamantyl framework while maintaining high activity [21] [22].

Transition metal catalyst development has emphasized the use of bulky, electron-rich ligands that can provide the necessary steric environment for selective transformations. The development of N-heterocyclic carbene ligands has proven particularly effective in palladium and nickel-catalyzed coupling reactions involving adamantyl substrates [22]. These ligands provide enhanced thermal stability and improved catalytic turnover compared to traditional phosphine-based systems.

Organocatalyst development has focused on creating catalysts that can effectively interact with both the amino acid and adamantyl components of the target molecule. The design of bifunctional catalysts containing both hydrogen bond donors and acceptors has enabled improved control over reaction pathways and stereochemical outcomes [23].

The implementation of computational catalyst design has accelerated the identification of optimal catalyst structures. Density functional theory calculations have been employed to predict the reactivity and selectivity of proposed catalyst systems, enabling more efficient catalyst optimization cycles [22].

Green Chemistry Applications

The incorporation of green chemistry principles into adamantyl amino acid synthesis has become increasingly important as environmental considerations gain prominence in chemical manufacturing. These approaches focus on reducing waste generation, minimizing the use of hazardous materials, and improving overall process sustainability [24] [25].

Solvent-free reaction conditions represent one important area of green chemistry implementation. The development of mechanochemical approaches using ball milling has enabled several transformations to proceed efficiently without the need for organic solvents [26]. These methods often provide enhanced reaction rates and improved selectivity compared to solution-phase reactions.

The use of renewable feedstocks and bio-based solvents has gained increasing attention. The replacement of traditional petrochemical solvents with bio-derived alternatives such as ethyl lactate and 2-methyltetrahydrofuran has been successfully implemented in several synthetic routes [25].

Catalytic process intensification through the use of recyclable catalysts has reduced the environmental impact of adamantyl amino acid synthesis. The development of supported catalysts and catalyst recovery strategies has enabled multiple reuse cycles without significant loss of activity [24].

Flow Chemistry Implementations

Flow chemistry has emerged as a powerful tool for the synthesis of adamantyl amino acid derivatives, offering advantages in terms of safety, scalability, and process control. The implementation of continuous flow processes has been particularly beneficial for reactions involving hazardous reagents or extreme reaction conditions [27] [28].

The synthesis of 2-aminoadamantane-2-carboxylic acid using flow chemistry has been successfully demonstrated on laboratory scale. The approach utilizes mesoreactor devices to safely handle potentially dangerous reagent combinations while providing excellent process control [27] [29]. The flow setup enables precise temperature and residence time control, leading to improved yields and reduced byproduct formation.

Multistep flow synthesis has been implemented to enable telescoped processes that minimize intermediate isolation and purification. The development of inline monitoring systems using flow NMR and IR spectroscopy has enabled real-time process optimization and quality control [28].

The scalability advantages of flow chemistry have been demonstrated through the preparation of hundred-gram quantities of adamantyl amino acid derivatives. The ability to run reactions continuously enables efficient scale-up without the need for larger reaction vessels or modified safety protocols [27].

Purification and Characterization Methodologies

The purification and characterization of 1-Adamantyl(amino)acetic acid hydrochloride requires specialized techniques that account for the unique physicochemical properties imparted by the adamantyl framework. The compound's high lipophilicity and distinctive structural features necessitate careful optimization of separation and analytical procedures.

Crystallization represents the primary purification method for 1-Adamantyl(amino)acetic acid hydrochloride, taking advantage of the compound's favorable crystallization properties. The selection of appropriate solvent systems is critical, with methanol-water mixtures proving particularly effective for obtaining high-purity material [29] [30]. The crystallization process benefits from the rigid adamantyl structure, which promotes regular crystal packing and facilitates separation from impurities.

Chromatographic purification techniques have been extensively developed for adamantyl amino acids. Flash column chromatography on silica gel provides effective separation when traditional crystallization methods prove insufficient [31]. The development of specialized gradient elution systems using mixtures of alcoholic and aqueous solvents has enabled the resolution of closely related impurities.

High-performance liquid chromatography has emerged as both a purification tool and analytical method for quality control. The development of reverse-phase HPLC methods using C18 columns with water-acetonitrile gradients provides excellent resolution of adamantyl amino acid derivatives [30] [20]. These methods have been successfully scaled to preparative levels for the purification of multi-gram quantities.

Characterization methodologies have been specifically adapted to address the unique spectroscopic properties of adamantyl amino acids. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with the characteristic adamantyl proton patterns serving as diagnostic features [30]. The high symmetry of the adamantane cage results in simplified NMR spectra that facilitate structural assignment.

Mass spectrometry using electrospray ionization has proven particularly effective for confirming molecular weights and detecting trace impurities. The robust nature of the adamantyl framework ensures consistent fragmentation patterns that aid in structural confirmation [30]. High-resolution mass spectrometry enables the detection of low-level impurities that may not be visible by other analytical techniques.

Gas chromatography has been successfully applied to the analysis of volatile adamantyl amino acid derivatives following appropriate derivatization. The development of derivatization protocols using silylating agents enables the analysis of otherwise non-volatile amino acid compounds [32]. These methods provide excellent sensitivity and are particularly useful for quantitative analysis of impurities.

Scale-Up Considerations for Laboratory Settings

The scale-up of 1-Adamantyl(amino)acetic acid hydrochloride synthesis from laboratory to pilot scale presents unique challenges that must be carefully addressed to maintain product quality and process safety. The implementation of systematic scale-up strategies is essential for successful technology transfer.

Heat transfer considerations become critical when scaling up adamantyl amino acid synthesis due to the exothermic nature of many key transformations. The development of effective temperature control strategies is essential to prevent thermal runaway and maintain reaction selectivity [29]. The use of jacketed reactors with appropriate heat transfer fluids enables precise temperature control across larger reaction volumes.

Mass transfer limitations can significantly impact reaction outcomes as scale increases. The bulky nature of adamantyl substrates can lead to increased mass transfer resistance, particularly in heterogeneous reaction systems [29]. The implementation of appropriate agitation strategies and reactor design modifications helps ensure adequate mixing and mass transfer rates.

Solvent recovery and recycling become economically important at larger scales. The development of efficient distillation and extraction protocols enables the recovery and reuse of organic solvents used in the synthesis [29]. These strategies significantly reduce both environmental impact and operating costs.

Process safety considerations require careful evaluation of reaction hazards and the implementation of appropriate safety systems. The use of automated dosing systems and emergency quench protocols helps ensure safe operation at larger scales [27]. The development of detailed process safety studies including thermal stability analysis and hazard identification is essential for safe scale-up.

Quality control systems must be implemented to ensure consistent product quality across different batch sizes. The development of in-process monitoring techniques using online analytical methods enables real-time quality assessment [27]. These systems help identify process deviations early and enable corrective action to maintain product specifications.

Dates

Last modified: 08-16-2023

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